molecular formula C25H22N2O4 B11171634 N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide

N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B11171634
M. Wt: 414.5 g/mol
InChI Key: GFWHOEVTFIWZHI-UHFFFAOYSA-N
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Description

N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a morpholine ring, a phenyl group, and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the morpholine-4-carbonyl phenyl intermediate. This intermediate can be synthesized through a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The final step involves the coupling of this intermediate with a xanthene derivative under appropriate reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or xanthene rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The morpholine ring and xanthene core play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C25H22N2O4/c28-24(23-18-8-2-5-11-21(18)31-22-12-6-3-9-19(22)23)26-20-10-4-1-7-17(20)25(29)27-13-15-30-16-14-27/h1-12,23H,13-16H2,(H,26,28)

InChI Key

GFWHOEVTFIWZHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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